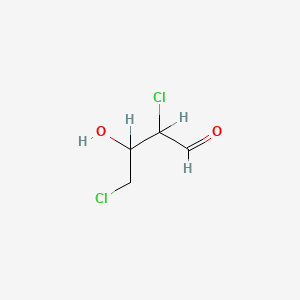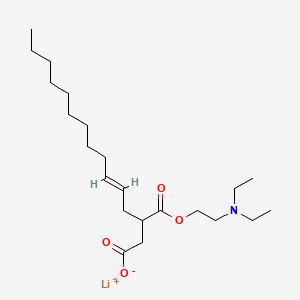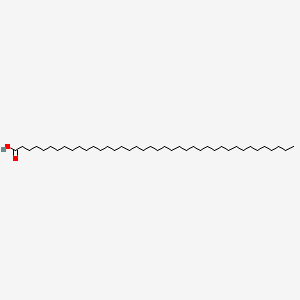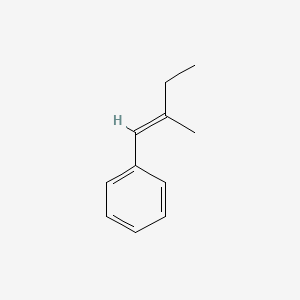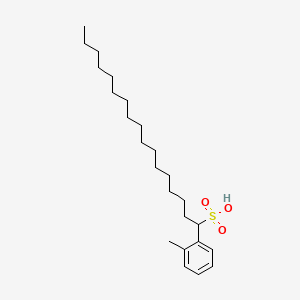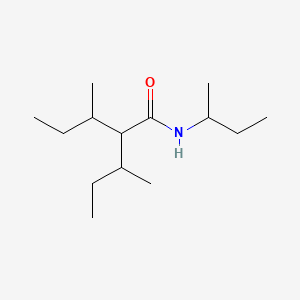
(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1,5-Dimetil-1-vinilhex-4-enil isobutírico es un compuesto orgánico con una estructura única que incluye un grupo vinílico y un éster de isobutírico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-1,5-Dimetil-1-vinilhex-4-enil isobutírico generalmente involucra la esterificación de (R)-1,5-Dimetil-1-vinilhex-4-enol con ácido isobutírico. Esta reacción puede ser catalizada por catalizadores ácidos como ácido sulfúrico o ácido p-toluenosulfónico bajo condiciones de reflujo. La mezcla de reacción se purifica luego por destilación o cromatografía para obtener el éster deseado.
Métodos de producción industrial
En un entorno industrial, la producción de (R)-1,5-Dimetil-1-vinilhex-4-enil isobutírico puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de catalizadores ácidos sólidos en un reactor de lecho fijo puede facilitar el proceso de esterificación, permitiendo la producción a gran escala con productos secundarios mínimos.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-1,5-Dimetil-1-vinilhex-4-enil isobutírico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo vinílico se puede oxidar para formar epóxidos o dioles utilizando agentes oxidantes como ácido m-cloroperbenzoico (m-CPBA) u óxido de osmio (OsO4).
Reducción: El grupo éster se puede reducir al alcohol correspondiente utilizando agentes reductores como hidruro de aluminio y litio (LiAlH4).
Sustitución: El grupo vinílico puede participar en reacciones de sustitución nucleofílica, formando nuevos enlaces carbono-carbono o carbono-heteroátomo.
Reactivos y condiciones comunes
Oxidación: m-CPBA, OsO4, peróxido de hidrógeno (H2O2)
Reducción: LiAlH4, borohidruro de sodio (NaBH4)
Sustitución: Reactivos de Grignard, reactivos de organolitio
Principales productos formados
Oxidación: Epóxidos, dioles
Reducción: Alcoholes
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
Química
En química sintética, (R)-1,5-Dimetil-1-vinilhex-4-enil isobutírico se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su grupo vinílico permite diversas reacciones de funcionalización, lo que lo convierte en un intermedio versátil.
Biología
La actividad biológica potencial del compuesto se está explorando en entornos de investigación. Puede servir como un precursor para la síntesis de moléculas bioactivas con posibles aplicaciones terapéuticas.
Medicina
En química medicinal, los derivados de (R)-1,5-Dimetil-1-vinilhex-4-enil isobutírico se investigan por su potencial como candidatos a fármacos. La estructura única del compuesto permite el diseño de moléculas con objetivos biológicos específicos.
Industria
En el sector industrial, (R)-1,5-Dimetil-1-vinilhex-4-enil isobutírico se utiliza en la producción de productos químicos y materiales especiales. Su reactividad y grupos funcionales lo hacen adecuado para diversas aplicaciones, incluida la síntesis de polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (R)-1,5-Dimetil-1-vinilhex-4-enil isobutírico depende de su aplicación específica. En reacciones químicas, el grupo vinílico puede actuar como un sitio reactivo para el ataque nucleofílico, mientras que el grupo éster puede sufrir hidrólisis o reducción. En los sistemas biológicos, el compuesto puede interactuar con enzimas o receptores, lo que lleva a efectos bioquímicos específicos.
Comparación Con Compuestos Similares
Compuestos similares
(R)-1,5-Dimetil-1-vinilhex-4-enil acetato: Estructura similar pero con un grupo éster de acetato en lugar de isobutírico.
(R)-1,5-Dimetil-1-vinilhex-4-enil propionato: Estructura similar pero con un grupo éster de propionato.
(R)-1,5-Dimetil-1-vinilhex-4-enil butirato: Estructura similar pero con un grupo éster de butirato.
Singularidad
(R)-1,5-Dimetil-1-vinilhex-4-enil isobutírico es único debido a su grupo éster específico, que imparte propiedades químicas y físicas distintas. El grupo isobutírico puede influir en la reactividad, solubilidad y actividad biológica potencial del compuesto, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
94022-07-8 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
[(3R)-3,7-dimethylocta-1,6-dien-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C14H24O2/c1-7-14(6,10-8-9-11(2)3)16-13(15)12(4)5/h7,9,12H,1,8,10H2,2-6H3/t14-/m0/s1 |
Clave InChI |
JZIARAQCPRDGAC-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)C(=O)O[C@](C)(CCC=C(C)C)C=C |
SMILES canónico |
CC(C)C(=O)OC(C)(CCC=C(C)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



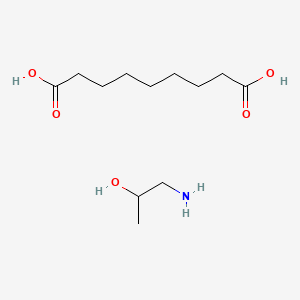
![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)

